methyl 5-hydroxypiperidine-2-carboxylate hydrochloride, Mixture of diastereomers
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Overview
Description
Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride, a mixture of diastereomers, is a chemical compound with the molecular formula C7H13NO3·HCl. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxypiperidine-2-carboxylate hydrochloride typically involves the esterification of 5-hydroxypiperidine-2-carboxylic acid with methanol in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of palladium or rhodium catalysts in hydrogenation reactions is common to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxopiperidine-2-carboxylate.
Reduction: Formation of 5-hydroxypiperidine-2-methanol.
Substitution: Formation of 5-chloropiperidine-2-carboxylate.
Scientific Research Applications
Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 5-hydroxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxypiperidine-2-carboxylate
- Ethyl 5-hydroxypiperidine-2-carboxylate
- Methyl 5-hydroxy-3-piperidinecarboxylate
Uniqueness
Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups.
Properties
CAS No. |
2551114-61-3 |
---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
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